molecular formula C12H28N2S2 B14756176 N,N'-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine) CAS No. 1189-26-0

N,N'-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine)

Cat. No.: B14756176
CAS No.: 1189-26-0
M. Wt: 264.5 g/mol
InChI Key: YPJRSVIQGDLODI-UHFFFAOYSA-N
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Description

N,N’-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine) is an organic compound characterized by the presence of disulfide bonds and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine) typically involves the reaction of propan-1-amine with a disulfide-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of a catalyst to facilitate the formation of the disulfide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N,N’-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine) can undergo various chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

N,N’-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine) involves the interaction of its disulfide bonds and amine groups with various molecular targets. The disulfide bonds can undergo redox reactions, influencing the redox state of the cellular environment. The amine groups can form hydrogen bonds and participate in nucleophilic attacks, affecting the structure and function of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[Disulfanediyldi(ethane-2,1-diyl)]di(propan-1-amine)
  • N,N’-[Disulfanediyldi(butane-2,1-diyl)]di(propan-1-amine)

Uniqueness

N,N’-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine) is unique due to its specific chain length and the presence of both disulfide bonds and amine groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.

Properties

CAS No.

1189-26-0

Molecular Formula

C12H28N2S2

Molecular Weight

264.5 g/mol

IUPAC Name

N-propyl-2-[1-(propylamino)propan-2-yldisulfanyl]propan-1-amine

InChI

InChI=1S/C12H28N2S2/c1-5-7-13-9-11(3)15-16-12(4)10-14-8-6-2/h11-14H,5-10H2,1-4H3

InChI Key

YPJRSVIQGDLODI-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(C)SSC(C)CNCCC

Origin of Product

United States

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